molecular formula C11H8N2O4 B1348310 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- CAS No. 57731-07-4

5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-

Cat. No. B1348310
CAS RN: 57731-07-4
M. Wt: 232.19 g/mol
InChI Key: ABNNCLKVUMXLSZ-UHFFFAOYSA-N
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Description

5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-, also known as 4H-Oxazolone, is a heterocyclic compound with potential applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 225.14 g/mol, and a melting point of 146-147°C. Its chemical formula is C8H7NO3. 4H-Oxazolone is a versatile compound that can be used as a building block in the synthesis of various other compounds. It is also used as a reagent in organic synthesis and as a starting material for the synthesis of various pharmaceuticals.

Scientific Research Applications

Immunomodulatory Properties

  • Oxazolone derivatives, specifically 4-[(E)-(4-nitrophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one, were synthesized and tested for their immunomodulatory effects. The compound exhibited potent activity in modulating immune responses, including effects on phagocyte chemiluminescence, neutrophil chemotaxis, T-cell proliferation, cytokine production, and cytotoxicity (Mesaik et al., 2004).

Optical Properties and Applications

  • Oxazolone derivatives have shown promise in photonics and electronics due to their nonlinear optical properties. Derivatives synthesized with electron donor and acceptor groups exhibited high two-photon absorption cross-sections, making them suitable for applications in these fields (Rodrigues et al., 2012).
  • Another study focused on the synthesis of fluorescent oxazol-5-one fluorophores, showcasing their absorption and fluorescence characteristics. These fluorophores emitted blue and green light, indicating their potential use in optoelectronic devices and photonics (Urut et al., 2018).

Synthesis and Chemical Reactivity

  • The compound 4-Bis(methylthio)methylene-2-phenyloxazol-5-one, a related oxazolone, has been used as a versatile template for synthesizing various 2-phenyl-3,4-substituted oxazoles, indicating the chemical versatility and reactivity of oxazolone compounds in synthesizing diverse molecules (Misra & Ila, 2010).

properties

IUPAC Name

2-methyl-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c1-7-12-10(11(14)17-7)6-8-3-2-4-9(5-8)13(15)16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNNCLKVUMXLSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327091
Record name 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-

CAS RN

57731-07-4
Record name 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Nitrobenzaldehyde (45.3 g, 0.3 mol), N-acetylglycine (42.1 g, 0.36 mol) and sodium acetate (32 g, 0.39 mol) were mixed with acetic anhydride (142 ml, 1.5 mol) and the resulting mixture heated with stirring to 120° C. for 6 hrs, giving a dark solution. The mixture was then cooled to RT overnight, resulting in the formation of a precipitated solid. The reaction mixture was poured into ice-water (130 g) and the resulting suspended solid was collected by filtration. The crude solid product (72 g) was washed with acetone (80 ml) then recrystallized from hot acetone (320 ml) to give a crystalline solid that was washed with 50% aqueous ethanol, then dried at 40° C./40 mmHg to give 2-methyl-4-(3-nitrobenzylidene)oxazol-5(4H)-one (49.0 g, 78%) as pale yellow needles.
Quantity
45.3 g
Type
reactant
Reaction Step One
Quantity
42.1 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
142 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
130 g
Type
reactant
Reaction Step Two

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